molecular formula C34H65Na2O10P B12839036 disodium;[(2R)-3-[(2S)-2,3-dihydroxy-1-phosphonatopropoxy]-2-tetradecanoyloxypropyl] tetradecanoate

disodium;[(2R)-3-[(2S)-2,3-dihydroxy-1-phosphonatopropoxy]-2-tetradecanoyloxypropyl] tetradecanoate

Cat. No.: B12839036
M. Wt: 710.8 g/mol
InChI Key: HSBZVVBMPBXMMW-AMQDIAMKSA-L
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Description

Disodium;[(2R)-3-[(2S)-2,3-dihydroxy-1-phosphonatopropoxy]-2-tetradecanoyloxypropyl] tetradecanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes phosphonate and tetradecanoyloxy groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[(2R)-3-[(2S)-2,3-dihydroxy-1-phosphonatopropoxy]-2-tetradecanoyloxypropyl] tetradecanoate typically involves multiple steps. The process begins with the preparation of the phosphonate ester, followed by the introduction of the tetradecanoyloxy groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Disodium;[(2R)-3-[(2S)-2,3-dihydroxy-1-phosphonatopropoxy]-2-tetradecanoyloxypropyl] tetradecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The tetradecanoyloxy groups can be substituted with other acyl groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and acylating agents for substitution reactions. The reactions typically require controlled environments, including inert atmospheres and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of acylated derivatives.

Scientific Research Applications

Disodium;[(2R)-3-[(2S)-2,3-dihydroxy-1-phosphonatopropoxy]-2-tetradecanoyloxypropyl] tetradecanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in cellular signaling and metabolism.

    Medicine: Explored for its therapeutic potential in treating metabolic disorders and as a drug delivery agent.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of disodium;[(2R)-3-[(2S)-2,3-dihydroxy-1-phosphonatopropoxy]-2-tetradecanoyloxypropyl] tetradecanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The phosphonate group plays a crucial role in these interactions, often acting as a mimic of phosphate groups in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Disodium;[(2R)-3-[(2S)-2,3-dihydroxy-1-phosphonatopropoxy]-2-decanoyloxypropyl] decanoate
  • Disodium;[(2R)-3-[(2S)-2,3-dihydroxy-1-phosphonatopropoxy]-2-hexadecanoyloxypropyl] hexadecanoate

Uniqueness

Disodium;[(2R)-3-[(2S)-2,3-dihydroxy-1-phosphonatopropoxy]-2-tetradecanoyloxypropyl] tetradecanoate is unique due to its specific combination of phosphonate and tetradecanoyloxy groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C34H65Na2O10P

Molecular Weight

710.8 g/mol

IUPAC Name

disodium;[(2R)-3-[(2S)-2,3-dihydroxy-1-phosphonatopropoxy]-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C34H67O10P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(37)42-28-30(29-43-34(31(36)27-35)45(39,40)41)44-33(38)26-24-22-20-18-16-14-12-10-8-6-4-2;;/h30-31,34-36H,3-29H2,1-2H3,(H2,39,40,41);;/q;2*+1/p-2/t30-,31+,34?;;/m1../s1

InChI Key

HSBZVVBMPBXMMW-AMQDIAMKSA-L

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COC([C@H](CO)O)P(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC.[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(C(CO)O)P(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC.[Na+].[Na+]

Origin of Product

United States

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